molecular formula C18H19N3OS B2968640 (3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-37-9

(3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2968640
M. Wt: 325.43
InChI Key: SYYJHHBMVMBDKY-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a phenyl ring, a pyridine ring, a thioether group, and an imidazole ring. These functional groups suggest that the compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, techniques like Suzuki-Miyaura coupling1 could potentially be used to form the carbon-carbon bonds.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography could be used to determine the exact structure.



Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The phenyl, pyridine, and imidazole rings could potentially participate in electrophilic aromatic substitution reactions. The thioether group might be involved in oxidation or alkylation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Thioureas and thioamides have been shown to add to certain positions of related compounds, followed by cyclization to give γ-lactams. These reactions offer insights into the synthesis of cyclic compounds with potential applications in drug development and material science (Acheson & Wallis, 1982).
  • A novel synthesis approach involving the direct coupling reaction has been developed for the synthesis of a dual inhibitor of thromboxane A2 synthetase and 5-lipoxygenase, highlighting the compound's potential in therapeutic applications (Komatsu & Minami, 1995).
  • Research on the reactivity of thiophene with N-heterocyclic carbene iridium complexes has provided valuable information on coordination modes and reactivity patterns, which could inform the development of catalytic processes and materials (Rubio-Pérez et al., 2016).

Biological and Pharmacological Activities

  • Pyrazole derivatives, including compounds with structural similarities, have been evaluated for their antibacterial and antioxidant activities, indicating the potential for development as therapeutic agents (Lynda, 2021).
  • A series of new conjugates have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Mullagiri et al., 2018).

Materials Science

  • The development of low-cost emitters with large Stokes' shifts based on 1,3-diarylated imidazo[1,5-a]pyridine derivatives has implications for the creation of luminescent materials, highlighting the versatility of related compounds in materials science applications (Volpi et al., 2017).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. However, like all chemicals, it should be handled with care to avoid exposure.


Future Directions

The potential uses of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized through medicinal chemistry techniques.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-8-14(2)10-16(9-13)17(22)21-7-6-20-18(21)23-12-15-4-3-5-19-11-15/h3-5,8-11H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYJHHBMVMBDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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